5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a chlorine atom at the 5-position and a carboxamide group at the 3-position. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloropyrazole with a suitable pyrimidine derivative in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of fluorescent probes and other materials for optical applications.
Mechanism of Action
The mechanism of action of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine
- Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications.
Properties
CAS No. |
1364890-20-9 |
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Molecular Formula |
C7H5ClN4O |
Molecular Weight |
196.59 g/mol |
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C7H5ClN4O/c8-5-1-2-12-7(11-5)4(3-10-12)6(9)13/h1-3H,(H2,9,13) |
InChI Key |
DHAHAGXGYJBYES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)N)N=C1Cl |
Origin of Product |
United States |
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